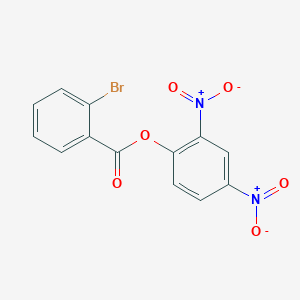
2,4-Dinitrophenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl 2-bromobenzoate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a bromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2-bromobenzoate typically involves the reaction of 2,4-dinitrophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 2-bromobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,4-diaminophenyl 2-bromobenzoate.
Hydrolysis: 2,4-dinitrophenol and 2-bromobenzoic acid.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl 2-bromobenzoate involves its interaction with nucleophiles and electrophiles. The dinitrophenyl group acts as an electron-withdrawing group, enhancing the reactivity of the bromobenzoate moiety towards nucleophilic attack. This property makes it a valuable reagent in various chemical transformations. Additionally, the compound can form stable complexes with proteins and other biomolecules, making it useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the bromobenzoate moiety.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of the dinitrophenyl group.
2-Bromobenzoic Acid: Shares the bromobenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 2-bromobenzoate is unique due to the combination of the dinitrophenyl and bromobenzoate groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromine atom makes it a versatile compound in synthetic chemistry and biochemical research.
Propiedades
Número CAS |
111837-97-9 |
|---|---|
Fórmula molecular |
C13H7BrN2O6 |
Peso molecular |
367.11 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 2-bromobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-10-4-2-1-3-9(10)13(17)22-12-6-5-8(15(18)19)7-11(12)16(20)21/h1-7H |
Clave InChI |
GGYXBZZMFQBGEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)

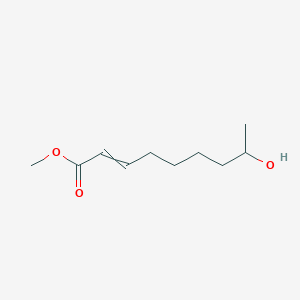
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
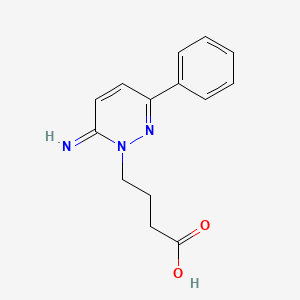
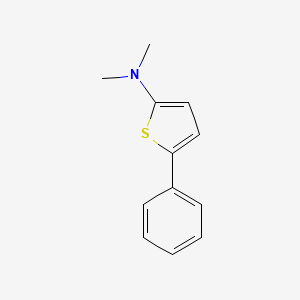

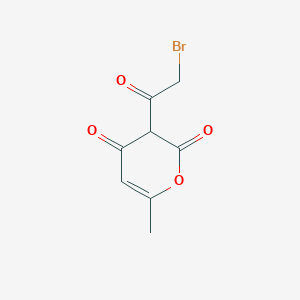

![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
